molecular formula C6H4ClF3N2O2S B1427697 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 1228875-16-8

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B1427697
CAS No.: 1228875-16-8
M. Wt: 260.62 g/mol
InChI Key: AZUGNASGYNDTNJ-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, also known as CF3-CPX, is a chemical compound that has been the subject of numerous scientific studies. It is a halogenated pyridine derivative and is a fluorinated building block . It is used in the synthesis of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of this compound is C6H4ClF3N2O2S . It has a molecular weight of 260.62 g/mol . The structure includes a pyridine ring with a trifluoromethyl group, a chlorine atom, and a sulfonamide group attached to it .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) derivatives, including this compound, are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Crystal Structure Analysis

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide has been examined in various crystallographic studies. For instance, the crystal structure of a sulfonamide derivative, involving this compound, showed a significant dihedral angle between the pyridine rings, contributing to its distinct molecular geometry. The structure is further stabilized through N—H⋯N hydrogen bonds forming zigzag chains (P. A. Suchetan et al., 2013).

Inhibitory Properties and Enzyme Interaction

Research has demonstrated that derivatives of this compound exhibit varied inhibitory properties against enzymes like carbonic anhydrases. The structural differences in these compounds, even by a single atom, can lead to drastic changes in activity levels. This was particularly noted in the study of inhibitors for the metalloenzyme carbonic anhydrase, where variations in the compound led to different inhibitory effects (M. Bozdağ et al., 2014).

Synthesis and Applications in Drug Development

The compound's derivatives have been explored in drug development, especially in synthesizing novel drugs. For example, the synthesis of the R- and S-isomers of a related compound, and their implications in stereochemistry and anticancer activity, have been investigated, showing promising results in inhibiting PI3Kα kinase activity (Zhixu Zhou et al., 2015).

Role in Catalysis and Chemical Reactions

This compound has also found utility in catalysis and chemical synthesis. In a study, N-[3-(Trifluoromethyl)homoallyl]sulfonamides, prepared via specific chemical reactions, underwent intramolecular addition leading to the formation of pyrrolidines. These sequences provided insights into the synthesis of compounds with trifluoromethyl groups, highlighting the compound's role in facilitating complex chemical transformations (R. Nadano et al., 2006).

Safety and Hazards

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2S/c7-5-4(6(8,9)10)1-3(2-12-5)15(11,13)14/h1-2H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUGNASGYNDTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743522
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228875-16-8
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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